Avarol F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

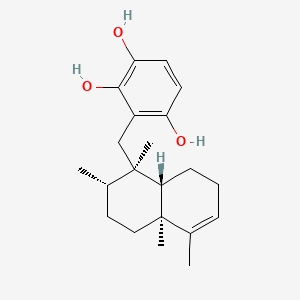

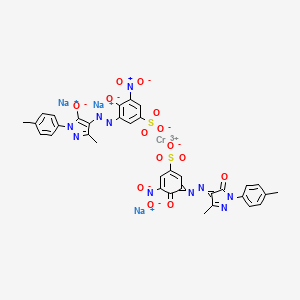

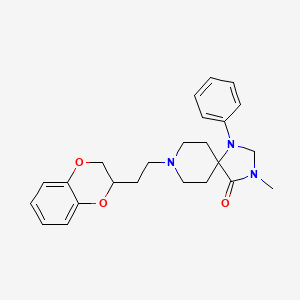

Avarol is a sesquiterpene hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara in 1974 . It is known for its unique rearranged drimane skeleton and has been the subject of extensive research due to its wide range of biological activities, including antitumor, antimicrobial, and antiviral properties .

Méthodes De Préparation

Avarol is naturally biosynthesized by the marine sponge Dysidea avara. The synthetic preparation of Avarol involves several steps, including the coupling of isoprene units in the form of isopentenyl pyrophosphate (IPP) to give polyenyl pyrophosphates . The corresponding quinone, avarone, can be obtained by the oxidation of avarol

Analyse Des Réactions Chimiques

Avarol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, avarol can be oxidized to form avarone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include avarone and its derivatives .

Applications De Recherche Scientifique

Avarol has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying sesquiterpene hydroquinones. In biology and medicine, Avarol has shown significant antitumor activity against various cancer cell lines, including glioblastoma and colon cancer . It also exhibits antimicrobial activity against pathogenic bacteria associated with psoriasis and antiviral activity against the human immunodeficiency virus (HIV) . Additionally, Avarol has been investigated for its potential use in antifouling paints to prevent biofouling on marine structures .

Mécanisme D'action

The mechanism of action of Avarol involves its ability to inhibit various biological targets. For example, Avarol inhibits the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of viral protease required for HIV proliferation . It also inhibits cyclooxygenase and 5’-lipoxygenase, enzymes involved in inflammatory processes . The compound’s ability to penetrate the blood-brain barrier while showing low neurotoxicity makes it a promising candidate for further drug development .

Comparaison Avec Des Composés Similaires

Avarol is unique among sesquiterpene hydroquinones due to its rearranged drimane skeleton. Similar compounds include avarone, which is the oxidized form of Avarol, and other sesquiterpene quinones like dysiherbol A . Compared to these compounds, Avarol exhibits a broader range of biological activities and lower toxicity, making it a more versatile compound for scientific research and potential therapeutic applications .

Propriétés

Numéro CAS |

130203-72-4 |

|---|---|

Formule moléculaire |

C21H30O3 |

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,2,4-triol |

InChI |

InChI=1S/C21H30O3/c1-13-6-5-7-18-20(13,3)11-10-14(2)21(18,4)12-15-16(22)8-9-17(23)19(15)24/h6,8-9,14,18,22-24H,5,7,10-12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |

Clé InChI |

RKQAGRNQCPPFNA-FEHMIHBQSA-N |

SMILES isomérique |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |

SMILES canonique |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)